molecular formula C11H8F2INO2 B597594 Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate CAS No. 1334499-90-9

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B597594
CAS No.: 1334499-90-9
M. Wt: 351.091
InChI Key: MYSHVVLTGACSTO-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of fluorine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Halogenation: Introduction of fluorine atoms at the 5 and 7 positions of the indole ring using fluorinating agents such as Selectfluor.

    Iodination: Introduction of an iodine atom at the 3 position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Esterification: Formation of the ethyl ester at the 2-carboxylate position using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be replaced by other substituents using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorinating agents in the presence of Lewis acids.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the fluorine or iodine positions.

Scientific Research Applications

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
  • Ethyl 7-fluoro-3-iodo-1H-indole-2-carboxylate
  • Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Uniqueness

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is unique due to the simultaneous presence of fluorine and iodine atoms on the indole ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2INO2/c1-2-17-11(16)10-8(14)6-3-5(12)4-7(13)9(6)15-10/h3-4,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSHVVLTGACSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721013
Record name Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-90-9
Record name Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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